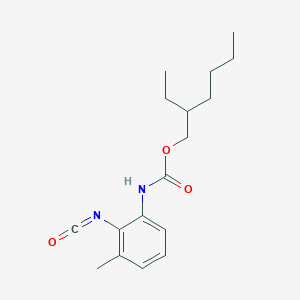
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate is a chemical compound with the molecular formula C17H24N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an isocyanate group, which makes it highly reactive and useful in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate typically involves the reaction of 2-ethylhexanol with 2-isocyanato-3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of temperature and pressure. The process may also include purification steps to remove any impurities and ensure the high purity of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The isocyanate group can undergo substitution reactions with nucleophiles such as alcohols and amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alcohols, amines, and water.
Major Products Formed
The major products formed from the reactions of this compound include:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon dioxide: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Used in the production of polyurethanes, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable products such as urethanes and ureas. The molecular targets and pathways involved in its action include interactions with proteins, enzymes, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate can be compared with other similar compounds, such as:
2-Ethylhexyl (3-isocyanatomethylphenyl)carbamate: Similar structure but different position of the isocyanate group.
2-Ethyl-6-methylphenyl isocyanate: Similar isocyanate group but different alkyl substituents.
Toluenediisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for various applications in different fields.
Eigenschaften
CAS-Nummer |
112504-31-1 |
|---|---|
Molekularformel |
C17H24N2O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-ethylhexyl N-(2-isocyanato-3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-9-14(5-2)11-22-17(21)19-15-10-7-8-13(3)16(15)18-12-20/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
TYNMCNUYGDOIKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)NC1=CC=CC(=C1N=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



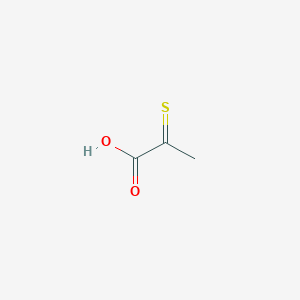

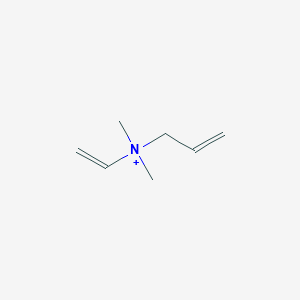
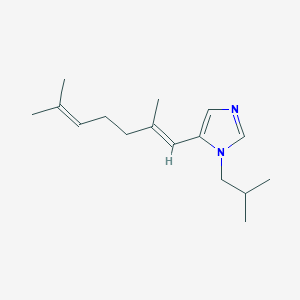

![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
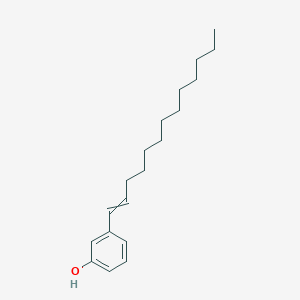
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

